molecular formula C20H24N2O6S B2957984 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-45-3

2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2957984
CAS No.: 941939-45-3
M. Wt: 420.48
InChI Key: JLBWFWLMZWNPAN-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple methoxy groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. The phenyl ring is first functionalized with methoxy groups at the 2 and 4 positions. Subsequently, the sulfonamide group is introduced, followed by the attachment of the 2-oxopiperidin-1-yl moiety at the 3-methoxy-4-position of the phenyl ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions would be crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: : The sulfonamide group can be reduced to form an amine.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. Its sulfonamide group, in particular, is known for its antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzenesulfonamide: : Similar structure but lacks the 2-oxopiperidin-1-yl group.

  • N-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: : Similar structure but lacks the methoxy groups at the 2 and 4 positions.

Uniqueness

The uniqueness of 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide lies in its combination of methoxy groups and the 2-oxopiperidin-1-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-8-10-19(18(13-15)28-3)29(24,25)21-14-7-9-16(17(12-14)27-2)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBWFWLMZWNPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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